![molecular formula C18H14N2OS B2620430 N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868674-33-3](/img/structure/B2620430.png)
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the class of naphthothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired naphthothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using visible light and molecular oxygen.
Substitution: It can participate in substitution reactions, particularly at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are used for oxidative formylation.
Substitution: Phenyl isothiocyanate is commonly used in the cyclocondensation reaction.
Major Products Formed
Scientific Research Applications
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide involves its role as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in its oxidative reactions and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazoles
Uniqueness
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific structural features, such as the naphthothiazole core and the prop-2-yn-1-yl group. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-11-20-15-10-9-12-5-3-4-6-14(12)16(15)22-18(20)19-17(21)13-7-8-13/h1,3-6,9-10,13H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVMJTWMNSKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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